![molecular formula C19H15F3N4O3S B2970630 2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1428366-91-9](/img/structure/B2970630.png)
2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a carboxamide group, a phenyl ring with a trifluoromethyl group, and a dihydrothiazolo-pyridine ring. These groups are common in many pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
1. Binding Affinity and DNA Interaction
Compounds similar to the one inquired have been studied for their minor groove binding properties to DNA, which can significantly impact their therapeutic potential. For instance, furamidine, a compound with a furan moiety, has shown tighter binding to DNA sequences than related compounds, potentially leading to improved interaction energies between the ligand and DNA. This property is essential for the design of drugs targeting specific DNA sequences or structures (Laughton et al., 1995).
2. Antiprotozoal Activity
Research has extended into the antiprotozoal properties of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, important pathogens responsible for sleeping sickness and malaria, respectively. This suggests potential therapeutic applications for structurally related compounds in treating protozoal infections (Ismail et al., 2004).
3. Synthesis and Cytotoxicity Studies
The synthesis of furo[2,3-b]pyridine derivatives and their evaluation for antiproliferative activity against cancer cell lines have been explored. Certain derivatives have shown promising activity, especially against melanoma and breast cancer cell lines, indicating the potential for structurally related compounds in cancer therapy (Hung et al., 2014).
4. Chemical Synthesis and Molecular Diversity
The palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones to form multisubstituted furans illustrates the chemical versatility and potential for creating a wide variety of structurally complex molecules. Such synthetic methodologies could be applied to generate novel compounds with diverse biological activities (Lu et al., 2014).
作用機序
The mechanism of action would depend on the specific application of the compound. For example, many TFMP derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
将来の方向性
特性
IUPAC Name |
2-(furan-3-carbonylamino)-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)12-3-1-2-4-13(12)24-18(28)26-7-5-14-15(9-26)30-17(23-14)25-16(27)11-6-8-29-10-11/h1-4,6,8,10H,5,7,9H2,(H,24,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVROOWCUFNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)
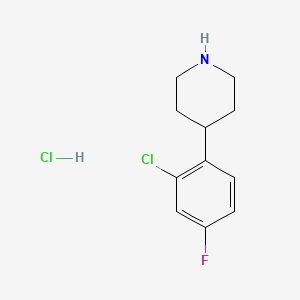
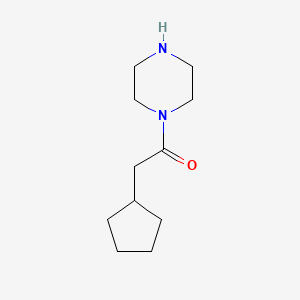
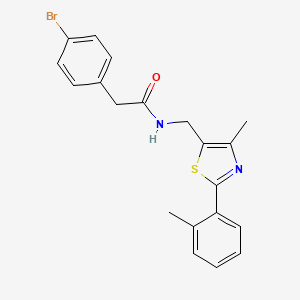
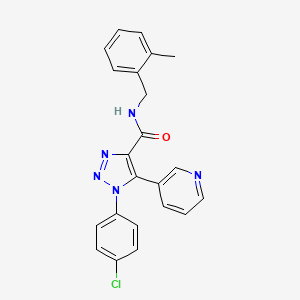
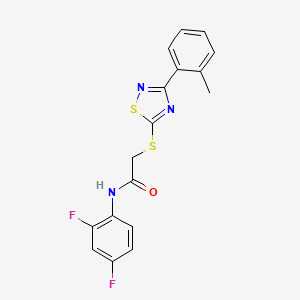
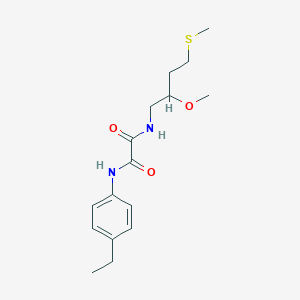
![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)
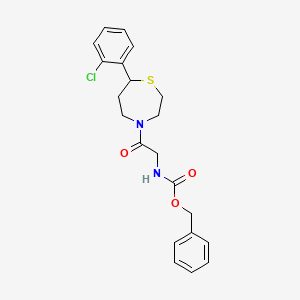
![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)